Product packaging for 8-Bromo-5-methylquinoline(Cat. No.:CAS No. 823803-51-6)

8-Bromo-5-methylquinoline

Cat. No.: B1439347
CAS No.: 823803-51-6
M. Wt: 222.08 g/mol
InChI Key: PKRAUXDALIFLEC-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Advanced Chemical Research

Quinoline, a fused heterocyclic compound with the chemical formula C₉H₇N, is a cornerstone of medicinal chemistry and materials science. frontiersin.org Its structure, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile pharmacophore and a privileged scaffold for drug discovery. nih.govnih.gov The quinoline nucleus is present in a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov This has led to the development of numerous quinoline-based drugs. orientjchem.org The functionalization of the quinoline moiety at various positions allows for the tuning of its pharmacological activities, making it a prime target for synthetic chemists. frontiersin.org

Overview of Halogenated Quinoline Derivatives in Scholarly Context

The introduction of halogen atoms to the quinoline scaffold gives rise to halogenated quinoline derivatives, a class of compounds with enhanced and often novel biological activities. orientjchem.org Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.orgcymitquimica.com For instance, the presence of a halogen atom can enhance a compound's anticancer or antimalarial activity. orientjchem.org Researchers have found that select halogenated quinolines can eradicate drug-resistant bacterial pathogens and their biofilms. nih.gov The synthetic tractability of the halogenated quinoline scaffold allows for extensive analogue synthesis, leading to the discovery of compounds with unique antibacterial profiles. nih.gov Recent studies have explored the potential of halogenated quinoline derivatives as inhibitors of enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. acs.orgnih.govacs.org

Rationale for Focused Research on 8-Bromo-5-methylquinoline

This compound, with its specific substitution pattern, presents a unique subject for focused research. The presence of a bromine atom at the 8-position and a methyl group at the 5-position on the quinoline core creates a distinct electronic and steric environment. This specific arrangement influences its reactivity and potential biological activity. For instance, in a study involving palladium-catalyzed borylation, this compound was used as a starting material to synthesize more complex molecules. mdpi.com The bromine atom provides a reactive handle for cross-coupling reactions, a fundamental tool in modern organic synthesis. The methyl group, in turn, can influence the molecule's conformation and interaction with biological macromolecules. The focused study of this compound allows for a deeper understanding of how these specific substituents modulate the properties of the quinoline scaffold, contributing to the rational design of new compounds with desired characteristics.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource
CAS Number 823803-51-6 fluorochem.co.ukchemshuttle.comchemscene.combldpharm.coma2bchem.com
Molecular Formula C₁₀H₈BrN chemshuttle.comchemscene.coma2bchem.comsigmaaldrich.comuni.lu
Molecular Weight 222.08 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Purity Typically ≥95% chemshuttle.com

Synthesis of this compound

A documented synthesis of this compound involves the Skraup synthesis. This method utilizes 2-bromo-5-methylaniline (B1276313) and glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822). mdpi.com The reaction mixture is heated to induce cyclization and form the quinoline ring system. mdpi.com

Another synthetic approach involves the bromination of 5-methylquinoline (B1294701). A study describes the reaction of this compound with N-bromosuccinimide to produce 8-bromo-5-(bromomethyl)quinoline, indicating that the initial this compound was a precursor in this synthesis. mdpi.com

Research Applications of this compound

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bromine atom is particularly useful for introducing new functional groups through various chemical reactions.

One notable application is in palladium-catalyzed cross-coupling reactions. It has been used as a precursor in the synthesis of a Boc-protected aminobromoquinoline compound, which was then subjected to borylation reactions. mdpi.com This highlights its utility in building blocks for creating larger, more elaborate chemical structures.

Furthermore, derivatives of this compound are of interest in medicinal chemistry. For example, (8-bromoquinolin-5-yl-methyl)methylamine, synthesized from this compound, is a precursor for creating compounds with potential biological activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1439347 8-Bromo-5-methylquinoline CAS No. 823803-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAUXDALIFLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823803-51-6
Record name 8-bromo-5-methylquinoline
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Synthetic Methodologies for 8 Bromo 5 Methylquinoline and Its Derivatives

Classical Approaches to Quinoline (B57606) Synthesis Relevant to 8-Bromo-5-methylquinoline Precursors

Several classical name reactions provide the foundational routes to the quinoline scaffold and can be adapted for the synthesis of precursors to this compound. These methods typically involve the condensation of anilines with carbonyl compounds under acidic or basic conditions. iipseries.orgjptcp.com

Friedländer Synthesis Adaptations

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone, to form a quinoline derivative. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.com For the synthesis of a precursor to this compound, a potential starting material would be 2-amino-3-bromobenzaldehyde, which could then be reacted with a suitable ketone. The reaction proceeds through an initial condensation followed by a cyclocondensation to yield the quinoline ring system. organic-chemistry.org

The general mechanism of the Friedländer synthesis involves two primary pathways. The first begins with an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration and then imine formation to yield the quinoline. The second pathway starts with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination of water. wikipedia.org

Table 1: Examples of Friedländer Synthesis Conditions

CatalystSolventTemperatureReference
Trifluoroacetic acid-- wikipedia.org
p-Toluenesulfonic acid-- wikipedia.org
Iodine-- wikipedia.org
Neodymium(III) nitrate (B79036) hexahydrate-- wikipedia.org
Ruthenium complexes-- sioc-journal.cn

Skraup Synthesis Modifications

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgpharmaguideline.comnumberanalytics.com A key intermediate in this reaction is acrolein, formed from the dehydration of glycerol. pharmaguideline.comnumberanalytics.com To synthesize this compound, a modified Skraup reaction can be employed starting with 2-bromo-5-methylaniline (B1276313). researchgate.netmdpi.com In a documented procedure, a solution of 2-bromo-5-methylaniline, glycerol, and nitrobenzene in 75% sulfuric acid is heated to produce this compound. researchgate.netmdpi.com

The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. pharmaguideline.com While effective, the Skraup reaction is known to be highly exothermic and can be challenging to control. nih.gov

Doebner-von Miller and Related Condensation Reactions

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org It is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org For instance, an aniline can react with an α,β-unsaturated carbonyl compound to produce 2,4-disubstituted quinoline derivatives. iipseries.org

A variation, the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgthieme-connect.de The Doebner-von Miller reaction itself can be considered a modification of the Skraup synthesis, where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol. nih.gov The reaction of an aniline with two equivalents of an aldehyde in an acidic medium also falls under this category. thieme-connect.de

Modern Catalytic Strategies for Quinoline Framework Construction

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods. These strategies have been successfully applied to the synthesis of a wide array of quinoline derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for constructing the quinoline ring system. rsc.orgscispace.com These methods often proceed under milder conditions than classical approaches and can tolerate a broader range of functional groups. scispace.com

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient route to substituted quinolines. organic-chemistry.orgrsc.org One notable approach involves the palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. organic-chemistry.org This one-step synthesis proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence, with the ortho-bromoaniline also serving as the terminal oxidant. organic-chemistry.org The reaction demonstrates good to excellent yields for a variety of substituted quinolines. organic-chemistry.org

Another palladium-catalyzed method involves the synthesis of quinolines from 2-amino aromatic ketones and alkynes. rsc.org This one-pot transformation provides an alternative pathway to polysubstituted quinolines. Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described as a process that works in the absence of acids or bases, offering a broad substrate scope. rsc.orgscispace.com

A specific example of a palladium-catalyzed reaction is the borylation of a Boc-protected aminobromoquinoline compound. In this case, the intended boronate was not the major product; instead, a biaryl compound resulting from cross-coupling was formed. mdpi.com This highlights that under certain conditions, cross-coupling can be a significant competing reaction during borylation. mdpi.com

Copper-Catalyzed Reactions

Copper catalysis is a versatile tool in the synthesis of quinoline derivatives. chim.itorganic-chemistry.org Copper catalysts, being abundant and less toxic than many other transition metals, are attractive for developing sustainable synthetic methods. chim.it

One notable copper-promoted reaction is the C5-selective bromination of 8-aminoquinoline (B160924) amides. beilstein-journals.org This method utilizes alkyl bromides as the bromine source and proceeds efficiently in the presence of a copper catalyst, such as copper(II) acetate, under air. beilstein-journals.org The reaction demonstrates excellent site selectivity and is applicable to a broad range of substrates, including those with substituents on the quinoline ring. beilstein-journals.org For instance, N-(6-methoxyquinolin-8-yl)benzamide undergoes bromination at the C5 position in nearly quantitative yield. beilstein-journals.org The reaction is also scalable, highlighting its potential for industrial applications. beilstein-journals.org

Copper catalysts are also employed in cascade reactions for the synthesis of quinazolinones from 2-halo benzamides and nitriles. chim.it Furthermore, copper-catalyzed decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Below is a table summarizing the copper-catalyzed bromination of N-(quinolin-8-yl)benzamide (1a) with various bromoalkanes.

Table 1: Copper-Catalyzed C5-Bromination of N-(quinolin-8-yl)benzamide (1a) with Bromoalkanes

Entry Bromoalkane (2) Product Yield (%)
1 Bromoethane 3aa 99
2 1-Bromopropane 3aa 95
3 1-Bromobutane 3aa 90
4 1-Bromohexane 3aa 53

Reaction conditions: 1a (0.2 mmol), 2 (0.8 mmol), Cu(OAc)2·H2O (20 mol %), K2CO3 (0.2 mmol), DMSO (1.0 mL), stirred under air at 100 °C for 12 h. Isolated yield. beilstein-journals.org

Rhodium-Catalyzed Functionalization

Rhodium catalysts have proven to be highly effective for the C-H functionalization of quinolines, including 8-methylquinoline (B175542). researchgate.netresearchgate.net These catalysts enable the direct introduction of various functional groups at specific positions of the quinoline ring, which is a challenging transformation due to the inertness of C-H bonds. researchgate.net

A significant application of rhodium catalysis is the C(sp³)–H alkylation of 8-methylquinolines with maleimides. researchgate.net This reaction, catalyzed by a [Cp*RhCl₂]₂/AgSbF₆ system, represents the first example of catalytic C(sp³)–H functionalization with maleimides and provides a direct route to succinimide-containing quinoline derivatives. researchgate.net The protocol exhibits broad substrate scope and high yields. researchgate.net

Rhodium(III) catalysts also facilitate the regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides with olefins, leading to C-8 alkylated products. researchgate.net The N-oxide group acts as a traceless directing group, and the reaction shows excellent selectivity for the C-8 position. researchgate.net Furthermore, rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been achieved under mechanochemical, solvent-free conditions, offering a greener and more efficient alternative to solvent-based methods. researchgate.net

The table below illustrates the scope of the rhodium-catalyzed alkylation of 8-methylquinoline with various maleimides.

Table 2: Rhodium-Catalyzed C(sp³)–H Alkylation of 8-Methylquinoline with Maleimides

Entry Maleimide (B117702) Product Yield (%)
1 N-Phenylmaleimide 3a 92
2 N-(4-Fluorophenyl)maleimide 3b 85
3 N-(4-Chlorophenyl)maleimide 3c 88
4 N-Methylmaleimide 3d 75

Reaction conditions: 8-methylquinoline (0.2 mmol), maleimide (0.24 mmol), [CpRhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), AdCO₂H (20 mol %), DCE (1.0 mL), 70 °C, 12 h.* researchgate.net

Metal-Free Catalysis and Organocatalysis

In recent years, metal-free catalysis and organocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions for the synthesis of quinolines. researchgate.netresearchgate.net These methods avoid the use of potentially toxic and expensive metals, contributing to greener chemical processes. researchgate.net

Various organocatalysts, such as chiral phosphoric acids, have been successfully employed in the atroposelective Friedländer heteroannulation reaction to produce enantioenriched axially chiral 4-arylquinolines. nih.gov This approach provides access to complex quinoline architectures with high yields and enantioselectivities. nih.gov Additionally, a metal-free, organo-iodine-catalyzed C(sp²)-N bond-forming strategy has been developed for the efficient synthesis of N-activated 2-quinolones. chemrxiv.org

An operationally simple and metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. researchgate.netrsc.org This reaction proceeds at room temperature under air and exhibits excellent functional group tolerance. rsc.org The method is highly economical and provides a complementary approach to existing functionalization methods. rsc.org

Photoredox Catalysis in Quinoline Synthesis

Visible-light photoredox catalysis has become an essential tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. acs.orgacs.org This strategy has been successfully applied to the synthesis and functionalization of quinolines.

One application involves the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using a ruthenium-based photocatalyst. acs.orgnih.gov This reaction proceeds in moderate to good yields and involves the intramolecular formation of an N-N bond. nih.gov Another approach utilizes eosin (B541160) Y, an organic dye, as a photocatalyst for the C-2 arylation of quinoline N-oxides with arenediazonium salts. rsc.org This metal-free method provides 2-arylquinoline N-oxides in moderate to good yields. rsc.org

Furthermore, a dual transition metal-visible light photoredox catalysis has been developed for the oxidative cyclization of aromatic enamines to synthesize multisubstituted quinoline derivatives. This method uses molecular oxygen as a green oxidant. acs.org

Advanced Functionalization Techniques for this compound

Beyond the synthesis of the quinoline core, the selective functionalization of specific positions is crucial for creating diverse and complex molecules.

Direct C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful strategy for modifying complex molecules like quinolines without the need for pre-functionalized starting materials. acs.orgnih.gov This atom-economical approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org

Transition metal-catalyzed C-H activation has been extensively studied for the functionalization of quinolines. acs.orgnih.gov The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective activation of specific C-H bonds. acs.orgnih.gov For instance, the C(sp³)-H bonds of 8-methylquinoline can be selectively functionalized using various transition metal catalysts. nih.gov

The C-8 position of the quinoline ring is a common target for functionalization due to the prevalence of 8-substituted quinolines in bioactive compounds. acs.orgnih.gov The N-oxide directing group strategy is frequently employed to achieve regioselective C-8 functionalization. acs.orgnih.govnih.gov

Ruthenium(II)-catalyzed regioselective C-8 arylation of quinoline N-oxides with arylboronic acids has been developed. nih.govnih.gov This method features a dual catalytic activity where the ruthenium catalyst promotes both the distal C-H activation and the subsequent in situ deoxygenation of the arylated quinoline N-oxide. nih.gov When a rhodium(III) catalyst is used instead, the reaction yields 8-arylquinoline N-oxides with excellent regioselectivity. nih.gov

Rhodium(III) catalysis has also been utilized for the regioselective distal C(sp²)-H bond alkylation of quinoline N-oxides with olefins, providing a direct route to C-8 alkylated quinolines. researchgate.net This reaction exhibits broad substrate scope and excellent selectivity for the C-8 position. researchgate.net

The table below shows examples of the Ru(II)-catalyzed C-8 arylation of quinoline N-oxide with various arylboronic acids.

Table 3: Ru(II)-Catalyzed Regioselective C-8 Arylation of Quinoline N-Oxide

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 8-Phenylquinoline 85
2 4-Methylphenylboronic acid 8-(p-Tolyl)quinoline 82
3 4-Methoxyphenylboronic acid 8-(4-Methoxyphenyl)quinoline 78
4 4-Fluorophenylboronic acid 8-(4-Fluorophenyl)quinoline 75

Reaction conditions: Quinoline N-oxide (0.2 mmol), arylboronic acid (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), AgOAc (2.0 equiv), Toluene (1.0 mL), 120 °C, 12 h. nih.gov

C-5 Methyl Group Functionalization

The methyl group at the C-5 position of the quinoline ring serves as a handle for further functionalization, allowing for the introduction of various substituents and the synthesis of a diverse range of derivatives.

One notable approach involves the benzylic halogenation of the methyl group. For instance, the bromination of 5-methylquinoline (B1294701) with N-bromosuccinimide (NBS) in chloroform (B151607) at low temperatures (0–20°C) selectively targets the methyl group, proceeding via an allylic radical intermediate. smolecule.com This method is advantageous for its regioselectivity towards the methyl group over the quinoline ring. smolecule.com

Recent advancements have explored mechanochemical methods for C-H functionalization. A rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been reported to occur under solvent-free or minimal solvent (liquid-assisted grinding) conditions. researchgate.net This technique significantly reduces reaction times compared to solvent-based methods and demonstrates tolerance for various functional groups. researchgate.net

Another strategy involves the oxidation of the methyl group. For example, 8-bromo-2,6-dimethylquinoline (B1381944) can be oxidized using selenium dioxide in dioxane to yield 8-bromo-6-methylquinoline-2-carbaldehyde, which can then undergo further reactions. preprints.org

Below is a table summarizing key findings in the functionalization of the C-5 methyl group:

Reaction TypeReagents and ConditionsKey FindingsReference
Benzylic Bromination5-methylquinoline, N-bromosuccinimide (NBS), chloroform, 0–20°CSelectively targets the benzylic methyl group. smolecule.com smolecule.com
Mechanochemical C-H Methylation8-methylquinolines, MeBF3K, [Cp*RhCl2]2, Ag2CO3, solvent-free/LAGHighly regioselective, reduced reaction times. researchgate.net researchgate.net
Oxidation8-bromo-2,6-dimethylquinoline, SeO2, dioxane, 90°CForms the corresponding carbaldehyde for further derivatization. preprints.org preprints.org

Electrophilic Bromination and Site-Selective Halogenation

Electrophilic bromination is a fundamental method for introducing bromine atoms onto the quinoline ring. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the ring.

Direct bromination of 5-methylquinoline with liquid bromine in a solvent like acetonitrile (B52724) at 0°C has been shown to yield the 8-bromo derivative with high yields (85–90%). smolecule.com The reaction proceeds through a bromonium ion intermediate. smolecule.com The presence of the methyl group at the 5-position can influence the regioselectivity of the bromination. For instance, the electron-donating effect of the methyl group at position 8 activates the 4 and 5 positions for electrophilic substitution.

Site-selective halogenation is crucial for synthesizing specific isomers. A metal-free method for C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org This approach is notable for its mild conditions and lack of additional oxidants or additives. rsc.org In another example, the bromination of 6-methylquinoline (B44275) with NBS in concentrated sulfuric acid resulted in successful bromination at the 5-position with a 74% yield. beilstein-journals.org

The table below details different electrophilic bromination and site-selective halogenation methods:

SubstrateReagents and ConditionsProductKey FindingsReference
5-methylquinolineBr2, acetonitrile, 0°CThis compoundHigh yield (85-90%). smolecule.com smolecule.com
Quinoline derivativesN-halosuccinimides (NCS, NBS, NIS), waterC5-halogenated quinolinesMetal-free, mild conditions. rsc.org rsc.org
6-methylquinolineNBS, concentrated H2SO45-Bromo-6-methylquinolineHigh preparative yield (74%). beilstein-journals.org beilstein-journals.org
8-methylquinolineBr2, chloroform or acetonitrile4,5-Dibromo-8-methylquinolineThe methyl group at C-8 activates the 4 and 5 positions.

Nucleophilic Aromatic Substitution on Quinoline Ring

Nucleophilic aromatic substitution (SNAAr) is a key reaction for modifying the quinoline ring, particularly when it is substituted with a good leaving group like a halogen. The bromine atom in this compound can be displaced by various nucleophiles to introduce new functional groups.

The mechanism of SNAAr generally involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org

A notable application of this reaction is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction. For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline has been successfully coupled with 2-methoxyphenylboronic acid using a Pd(dppf)Cl2 catalyst to yield the corresponding 8-phenyl substituted derivative. preprints.org This demonstrates the reactivity of the bromine atom at the 8-position in Suzuki reactions. preprints.org

The table below provides an example of a nucleophilic aromatic substitution reaction on a bromo-quinoline derivative:

SubstrateReagents and ConditionsProductReaction TypeReference
8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline2-methoxyphenylboronic acid, Pd(dppf)Cl2, K3PO4, THF/water, 70°C8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinolineSuzuki Coupling preprints.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives to minimize waste, reduce energy consumption, and use less hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. smolecule.comlew.ro

For instance, the synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials has been achieved using microwave irradiation in the presence of a reaction promoter. google.com This method offers advantages such as short reaction times, high selectivity, and good yields. google.com In one example, the reaction of 8-bromoquinoline (B100496) with ethyl chloroacetate (B1199739) under microwave irradiation (300W) for 30 minutes produced 6-bromo-2-(1H)-quinolinone in 91% yield. google.com Another study reported that the synthesis of 2-acetoxyquinoline derivatives via Claisen rearrangement was significantly faster under microwave irradiation (15-35 minutes) compared to conventional heating (4 hours), with higher yields (60-100% vs 40-80%). lew.ro

The following table summarizes the benefits of microwave-assisted synthesis for quinoline derivatives:

ReactionConventional MethodMicrowave-Assisted MethodKey AdvantageReference
Synthesis of N-oxide compounds9-11 hours, 38-67% yield30-40 minutes, 57-84% yieldReduced reaction time, increased yield lew.ro
Synthesis of 2-acetoxyquinoline derivatives4 hours, 40-80% yield15-35 minutes, 60-100% yieldSignificantly reduced reaction time, higher yield lew.ro
Synthesis of 6-bromo-2-(1H)-quinolinoneNot specified30 minutes, 91% yieldRapid and high-yielding google.com

Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. mdpi.com

Ultrasound-assisted synthesis has been successfully employed for the preparation of quinoline derivatives. For example, the synthesis of 4-alkoxy-2-methylquinolines from 6-methoxy-2-methylquinolin-4-ol (B94542) and benzyl (B1604629) bromides was achieved in just 15 minutes with satisfactory yields (45-84%) using an ultrasonic probe. nih.gov This is a significant improvement over the conventional stirring method which required 18 hours. nih.gov Similarly, the synthesis of α,β-unsaturated carbonyl compounds from substituted quinolines showed higher yields (63-83%) in shorter times (30-45 minutes) under ultrasound irradiation compared to conventional methods (46-57% yield in 75-90 minutes). sciensage.info

The table below compares conventional and ultrasound-assisted synthesis for quinoline derivatives:

ReactionConventional MethodUltrasound-Assisted MethodKey AdvantageReference
Synthesis of 4-alkoxy-2-methylquinolines18 hours, 49-95% yield15 minutes, 45-84% yieldDrastically reduced reaction time nih.gov
Synthesis of α,β-unsaturated carbonyl derivatives75-90 minutes, 46-57% yield30-45 minutes, 63-83% yieldShorter reaction time, higher yield sciensage.info
Bromination of azatetracyclic derivatives1 day, 46-54% yield2 hours, higher yieldSubstantially shorter reaction time mdpi.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in the presence of a minimal amount of solvent is a cornerstone of green chemistry. This approach reduces the environmental impact associated with solvent use, disposal, and potential toxicity.

Mechanochemical methods, such as ball milling and grinding, are prime examples of solvent-free or near solvent-free techniques. As mentioned earlier, a rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been developed under mechanochemical conditions, often without any solvent. researchgate.net This method not only avoids the use of unsustainable solvents but also operates under mild conditions and significantly shortens reaction times. researchgate.net

Solvent-free conditions have also been utilized in other types of reactions for synthesizing quinoline derivatives, contributing to the development of more sustainable chemical processes. acs.org

Application of Nanocatalysts

The advent of nanotechnology has introduced a new class of highly efficient catalysts for organic synthesis. In the context of quinoline synthesis, nanocatalysts offer significant advantages such as high surface area-to-volume ratios, enhanced catalytic activity, and the ease of separation and recycling, which aligns with the principles of green chemistry. nih.govacs.org The Friedlander annulation and various multi-component reactions are common pathways for quinoline synthesis where nanocatalysts have been successfully applied.

A notable subclass of these catalysts is magnetic nanoparticles (MNPs), which can be readily recovered from a reaction mixture using an external magnetic field. This simplifies product purification and allows for the reuse of the catalyst. tandfonline.com For example, silica-coated magnetite (Fe₃O₄) nanoparticles functionalized with zinc chloride (Fe₃O₄@SiO₂/ZnCl₂) have been utilized as a magnetically recoverable nanocatalyst for the solvent-free Friedlander synthesis of polysubstituted quinolines, achieving excellent yields. tubitak.gov.tr In a similar vein, sulfamic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have also been demonstrated to be effective for the same transformation under solvent-free conditions at elevated temperatures. tubitak.gov.tr

Several other nanocatalyst systems have been reported for the synthesis of quinoline derivatives:

Fe₃O₄@SiO₂/isoniazid/Cu(II): A versatile and recoverable magnetic nanocatalyst for the synthesis of various heterocyclic compounds, including quinolines. nih.gov

IRMOF-3/PSTA/Cu: This nanomaterial has been used in a one-pot, multi-component reaction to produce quinoline derivatives in high yields. nih.gov

Fe₃O₄ NP-cell: This nanocatalyst has been employed for the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. It exhibits high yields and can be reused for up to five cycles. nih.govacs.org

The use of nanocatalysts generally results in higher product yields and shorter reaction times when compared to traditional catalytic methods. nih.gov The following table provides a summary of various nanocatalysts used in the synthesis of quinoline derivatives.

Nanocatalyst Reaction Type Key Features Yield (%)
Fe₃O₄@SiO₂/ZnCl₂ Friedlander synthesis Solvent-free, magnetically recoverable Excellent
Fe₃O₄@SiO₂-SO₃H Friedlander synthesis Solvent-free, recyclable High to excellent
IRMOF-3/PSTA/Cu One-pot multi-component reaction - 85-96
Fe₃O₄ NP-cell Three-component reaction Green solvent (water), reusable catalyst 88-96
Fe₃O₄@urea/HITh-SO₃H MNPs - Solvent-free -

Utilization of Ionic Liquids

Ionic liquids (ILs) have been identified as environmentally friendly alternatives to conventional volatile organic solvents in chemical synthesis. Their characteristic properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them suitable media and catalysts for a variety of organic reactions, including the synthesis of quinolines via the Friedlander annulation. organic-chemistry.orgrsc.org

Specifically, room-temperature ionic liquids derived from 1-butylimidazolium salts have been effectively used in the preparation of substituted quinolines and fused polycyclic quinolines. acs.org In certain protocols, the ionic liquid serves a dual role as both the solvent and the reaction promoter, thereby obviating the need for an external catalyst. For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been shown to be an efficient and recyclable medium for the Friedlander reaction, affording products in excellent yields and purity under mild reaction conditions. organic-chemistry.orgacs.org

The synergistic use of ionic liquids with other catalytic systems has also been investigated. Magnetite nanoparticle-supported acidic ionic liquids, for example, have been developed as an efficient and magnetically separable catalyst for the Friedlander reaction conducted under solvent-free conditions. tandfonline.com Another innovative approach employs a catalytic quantity of zinc trifluoromethanesulfonate (B1224126) within the ionic liquid [hmim]PF₆ for the synthesis of 2,4-disubstituted quinolines through a Meyer-Schuster rearrangement. This method achieves high yields and facilitates the recycling of the ionic liquid. organic-chemistry.org

Furthermore, the versatility of ionic liquids is highlighted by their use in biocatalysis. The enzyme α-chymotrypsin has been successfully used in an aqueous solution of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF₄]) to catalyze the Friedländer condensation for quinoline synthesis. mdpi.com

Ionic Liquid/Catalyst System Reaction Type Key Features Yield (%)
[Hbim]BF₄ Friedlander annulation Catalyst-free, recyclable Excellent
Magnetite nanoparticle-supported acidic IL Friedlander reaction Solvent-free, magnetically separable catalyst -
Zn(OTf)₂ in [hmim]PF₆ Meyer-Schuster rearrangement Recyclable ionic liquid Up to 98
α-chymotrypsin in [EMIM][BF₄]/H₂O Friedländer condensation Biocatalytic, aqueous medium -
Ethylammonium nitrate Friedlander annulation Acidic ionic liquid as catalyst and solvent -

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) represent a highly convergent and efficient approach in synthetic chemistry, enabling the formation of complex molecules like quinoline derivatives in a single operational step from three or more reactants. researchgate.net This strategy offers considerable benefits, such as high atom economy, reduced synthesis time, and simplified product isolation. researchgate.netrsc.org

A variety of MCRs have been effectively utilized for the synthesis of diverse quinoline scaffolds. The Povarov reaction, which is classified as an aza-Diels-Alder reaction, is a prominent MCR for producing tetrahydroquinolines from anilines, aldehydes, and alkenes. beilstein-journals.org Numerous modifications of this reaction have been developed to expand its scope.

A catalyst-free three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and either aldehydes or isatins in a dimethyl sulfoxide (B87167) (DMSO)-water mixture provides an efficient route to dihydropyrrolo[2,3-h]quinolines. nih.gov

The synthesis of pyrimido[4,5-b]quinolines has been accomplished via a one-pot, three-component reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. oiccpress.com This reaction can be carried out under solvent-free conditions or in environmentally benign solvents like water, often with the assistance of a nanocatalyst to improve efficiency. nih.govoiccpress.com

Additionally, a four-component Hantzsch reaction catalyzed by the basic ionic liquid [bmim]OH has been reported for the synthesis of polyhydroquinolines. researchgate.net The Ugi four-component reaction has also been adapted for the synthesis of quinolines, showcasing the broad utility of MCRs in generating diverse libraries of quinoline derivatives. preprints.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral quinoline derivatives is a significant area of research, driven by the prevalence of these chiral motifs in biologically active compounds and ligands for asymmetric catalysis. researchgate.netresearchgate.net Asymmetric synthesis strategies are designed to control the formation of stereocenters, leading to products with high enantiomeric purity.

One successful strategy involves the use of chiral catalysts. For instance, a chiral titanium(IV) complex has been employed as a Lewis acid catalyst to facilitate an asymmetric inverse electron demand Diels-Alder (IED-DA) reaction. This reaction, between an electron-rich dienophile and an electron-poor diene, produces asymmetric tetrahydroquinoline derivatives with moderate to high levels of enantioselectivity. acs.orgnih.gov

Organocatalysis has also proven to be a powerful technique for the asymmetric synthesis of complex quinoline structures. An efficient one-pot organocatalytic procedure has been developed for the direct synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives, which possess five stereogenic centers. This reaction proceeds in high yields and with excellent enantio- and diastereoselectivities. nih.gov

The diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine has been utilized in the synthesis of chiral tetrahydroquinoline derivatives. researchgate.net This method enables the construction of benzo-fused 2-allyl substituted heterocycles, which are valuable precursors for the synthesis of various alkaloids. researchgate.net

An unexpected domino coupling and rearrangement reaction has been observed between Cinchona alkaloid derivatives and 8-bromo-1-naphthyl Grignard reagents. This transformation leads to the formation of a novel chiral ring system and proceeds via a proposed radical intermediate pathway, opening a new avenue to complex chiral quinoline-containing molecules. nih.gov

Method Key Feature Product Type Stereoselectivity
Chiral Ti(IV) complex catalysis Asymmetric IED Diels-Alder reaction Asymmetric tetrahydroquinolines Moderate to high enantioselectivity
Organocatalysis One-pot procedure Polycyclic hexahydrocyclopenta[b]quinolines High enantio- and diastereoselectivity
Diastereoselective indium-promoted allylation Use of chiral sulfinyl imine Chiral 2-allyltetrahydroquinolines Good diastereoselectivity
Domino coupling-rearrangement Reaction with Grignard reagent Novel chiral 5-aza-7H-benzo[no]tetraphene system -

Chemical Reactivity and Derivatization Strategies of 8 Bromo 5 Methylquinoline

Cross-Coupling Reactions Involving the Bromine Substituent

The carbon-bromine bond at the 8-position of 8-bromo-5-methylquinoline is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the bromine atom serves as the halide component, reacting with various boronic acids or their esters to introduce new aryl or alkyl groups. nih.gov This reaction typically proceeds via an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for optimizing the reaction efficiency. nih.gov

For instance, the coupling of this compound with arylboronic acids can be achieved using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this compound. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

Aryl Halide Boronic Acid/Ester Catalyst System Product Yield Reference
This compound Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 8-Aryl-5-methylquinoline - nih.gov
6-Bromo-2-methylquinoline Lithium triisopropyl borate Pd catalyst 6-Substituted-2-methylquinoline - nih.gov
2,4-Dibromoquinoline Arylboronic acid Pd catalyst 2-Aryl-4-bromoquinoline - nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly valuable for introducing amino functionalities at the 8-position of the quinoline (B57606) scaffold, a transformation that can be challenging to achieve through traditional methods. smolecule.com The reaction involves the coupling of an aryl halide, such as this compound, with an amine in the presence of a palladium catalyst and a suitable base. smolecule.com

The mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. smolecule.com The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. snnu.edu.cn This reaction has been successfully applied to various bromoquinoline derivatives to synthesize a range of N-arylated products. smolecule.com

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netgoogle.com For this compound, the Sonogashira coupling provides a direct method to introduce an alkynyl group at the 8-position.

The catalytic cycle is thought to begin with the oxidative addition of the aryl bromide to the palladium(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkynylated quinoline and regenerates the palladium(0) catalyst. researchgate.net This reaction has been utilized in the synthesis of various alkynylquinoline derivatives. researchgate.net

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling is a versatile carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the Negishi coupling can be employed to introduce a wide variety of alkyl, alkenyl, and aryl substituents at the 8-position by reacting it with the corresponding organozinc reagent. wikipedia.orgnih.gov The use of specific ligands, such as biaryldialkylphosphines, can be crucial for achieving high yields and selectivity, particularly with sterically demanding substrates. nih.govacs.org

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex, to form a new carbon-carbon bond. harvard.eduorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org For this compound, this reaction offers another avenue for introducing diverse organic moieties at the 8-position. The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Table 2: Overview of Negishi and Stille Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst Key Features Reference
Negishi Organozinc Palladium or Nickel High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.orgnih.gov

Reactions at the Methyl Group (C-5)

The methyl group at the C-5 position of this compound is not merely a passive substituent. Its benzylic nature makes it susceptible to a range of functionalization reactions, providing a secondary site for molecular modification. nih.govresearchgate.net

Benzylic Functionalization

The C-H bonds of the methyl group at the C-5 position are considered benzylic and can be activated for various transformations. researchgate.netwisc.edu One common strategy is benzylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, such as irradiation with a tungsten light. nih.gov This reaction converts the methyl group into a bromomethyl group (CH₂Br), which is a versatile handle for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Furthermore, the benzylic C-H bonds can be directly functionalized through transition metal-catalyzed C-H activation/functionalization reactions. researchgate.netrsc.org For instance, rhodium-catalyzed reactions have been shown to be effective for the C(sp³)-H functionalization of 8-methylquinolines. researchgate.netresearchgate.net These advanced methods allow for the direct introduction of various functional groups, such as amino and acyl groups, at the benzylic position, often with high regioselectivity. researchgate.netrsc.orgnih.gov

Table 3: Benzylic Functionalization of this compound

Reagent Reaction Conditions Product Reference
N-Bromosuccinimide (NBS) Benzene (B151609), reflux, tungsten light 8-Bromo-5-(bromomethyl)quinoline nih.gov
N-Fluorobenzenesulfonimide Iron catalyst 8-Bromo-5-(aminomethyl)quinoline derivative rsc.org

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Tetrakis(triphenylphosphine)palladium(0)
Potassium carbonate
N-Bromosuccinimide (NBS)
N-Fluorobenzenesulfonimide
8-Bromo-5-(bromomethyl)quinoline
8-Aryl-5-methylquinoline
6-Substituted-2-methylquinoline
2-Aryl-4-bromoquinoline
4-Aryl-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
8-Bromo-5-(aminomethyl)quinoline derivative
8-Bromo-5-(acylated methyl)quinoline
6-Bromo-2-methylquinoline
2,4-Dibromoquinoline
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Arylboronic acid
Lithium triisopropyl borate
Organozinc compounds
Organostannanes
Terminal alkynes
Copper(I) iodide
Ketenes
Cyclopropenones

Oxidation Reactions at the Methyl Group

The methyl group at the C5 position of this compound can be a site for oxidation reactions, although the conditions required can be harsh. mdpi.com Typically, the oxidation of methylquinolines can lead to the corresponding aldehydes or carboxylic acids. For instance, the methyl group at the 2-position of quinoline derivatives can be oxidized to an aldehyde or a carboxylic acid. A common method for such transformations involves reagents like selenium dioxide. mdpi.com

Another related functionalization is the bromination of the methyl group itself. A study demonstrated that reacting this compound with N-bromosuccinimide (NBS) in benzene under irradiation with a tungsten light resulted in the formation of 8-bromo-5-(bromomethyl)quinoline. mdpi.comresearchgate.net This reaction proceeds via a free-radical mechanism and provides a handle for further nucleophilic substitution at the benzylic position.

Table 1: Functionalization of the Methyl Group in this compound

ReactantReagent(s)ProductReaction TypeReference
This compoundN-Bromosuccinimide (NBS), Benzene8-Bromo-5-(bromomethyl)quinolineFree-radical bromination mdpi.comresearchgate.net

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C8 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with various functional groups. This reactivity is a key feature for derivatization, enabling the introduction of nucleophiles such as amines and thiols. evitachem.comevitachem.com The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution at the 8-position. Such reactions are fundamental in building more complex molecular architectures based on the quinoline scaffold.

Electrophilic Aromatic Substitution on the Quinoline Core (Post-Bromination/Methylation)

Further electrophilic aromatic substitution on the this compound ring system is a complex process. The quinoline nucleus itself is generally less reactive towards electrophiles than benzene, with substitutions favoring the benzene ring (positions 5, 6, 7, and 8). uomustansiriyah.edu.iq In this specific compound, positions 5 and 8 are already occupied. The directing effects of the existing substituents—the activating, ortho-, para-directing methyl group at C5 and the deactivating, ortho-, para-directing bromo group at C8—will influence the position of any new electrophile. Considering these effects, incoming electrophiles would likely target the C6 or C7 positions. For example, nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq While specific studies on this compound are not detailed, related derivatives show that further substitution on the aromatic system is feasible. evitachem.com

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to the existing quinoline framework. The functional groups on this compound serve as synthetic handles for such transformations. Fused tetracyclic systems containing a quinoline nucleus are significant due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov Synthesis strategies often involve intramolecular cyclization reactions. For instance, derivatives of this compound could potentially undergo intramolecular Heck coupling or other palladium-catalyzed cyclizations to form new rings. nih.gov The bromine atom is particularly useful for these cross-coupling reactions, which can build carbon-carbon or carbon-heteroatom bonds necessary for ring closure.

Metal Complexation Studies of this compound as a Ligand

Quinoline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, primarily through the nitrogen atom of the pyridine (B92270) ring. This compound is no exception and has been utilized as a ligand in transition metal-catalyzed reactions. a2bchem.com The formation of metal complexes can be a primary application or an intermediate step in catalytic cycles. While specific complexation studies focusing solely on this compound are not extensively documented in the provided results, related structures demonstrate the principle. For example, Schiff base ligands derived from bromo-methyl-hydroxyquinolines have been synthesized and used to form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.govresearchgate.net These studies show that the resulting complexes can exhibit different geometries, such as octahedral and tetrahedral, depending on the metal ion. nih.govresearchgate.net

Table 2: Metal Complexes of a Related Bromo-Methyl-Hydroxyquinoline Schiff Base Ligand

Metal IonGeometry of ComplexReference
Co(II)Octahedral nih.govresearchgate.net
Ni(II)Octahedral nih.govresearchgate.net
Cu(II)Octahedral nih.govresearchgate.net
Zn(II)Tetrahedral nih.govresearchgate.net
Cd(II)Tetrahedral nih.govresearchgate.net
Hg(II)Tetrahedral nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of 8-Bromo-5-methylquinoline in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, electronegative bromine atom.

The methyl protons (-CH₃) at the C5 position would appear as a sharp singlet, likely in the δ 2.5–2.8 ppm range. The aromatic protons on the pyridine (B92270) ring (H2, H3, H4) typically exhibit a characteristic pattern for quinolines. H2 is expected to be the most downfield, appearing as a doublet of doublets, followed by H4 (doublet of doublets) and H3 (doublet of doublets). The protons on the carbocyclic ring, H6 and H7, would appear as doublets due to coupling with each other. The bromine atom at C8 is expected to deshield the adjacent H7 proton, shifting it downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H28.8 – 9.0ddJ = 4.2, 1.7
H48.0 – 8.2ddJ = 8.3, 1.7
H77.8 – 8.0dJ = 7.5
H67.5 – 7.7dJ = 7.5
H37.4 – 7.6ddJ = 8.3, 4.2
5-CH₃2.5 – 2.8s-

Note: Predicted values are based on spectral data of related compounds such as 8-methylquinoline (B175542) and other substituted quinolines. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has ten carbon atoms, and under standard broadband decoupled conditions, ten distinct signals are expected. The carbon atom directly attached to the bromine (C8) would be significantly influenced by the heavy atom effect and electronegativity, resulting in a downfield chemical shift compared to the unsubstituted parent compound. Quaternary carbons (C4a, C5, C8, C8a) generally show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150
C4~148
C8a~142
C7~136
C5~133
C4a~129
C6~128
C3~122
C8~120
5-CH₃~18

Note: Predicted values are based on spectral data of related compounds such as 5-methylquinoline (B1294701) and 8-methylquinoline. chemicalbook.comnih.gov

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex isomers.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H2 and H3, H3 and H4, and H6 and H7, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show cross-peaks for H2/C2, H3/C3, H4/C4, H6/C6, H7/C7, and the methyl protons with the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A NOESY spectrum would be expected to show a cross-peak between the methyl protons at C5 and the adjacent H6 proton, confirming their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₀H₈BrN. sigmaaldrich.com

Calculated Exact Mass for [C₁₀H₈⁷⁹BrN+H]⁺: 221.9918

Calculated Exact Mass for [C₁₀H₈⁸¹BrN+H]⁺: 223.9898

ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For this compound, ESI-MS is expected to show a characteristic pair of peaks of nearly equal intensity at m/z 222 and 224. This distinct isotopic signature is definitive for a molecule containing a single bromine atom. This pattern has been observed for its isomer, 5-Bromo-8-methylquinoline, which presented [M+H]⁺ peaks at m/z 222 and 224. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, GC-MS would be utilized to confirm its molecular weight and ascertain its fragmentation pattern, which is a unique fingerprint of the molecule's structure.

While detailed experimental GC-MS parameters and fragmentation patterns under electron impact (EI) ionization for this compound are not extensively detailed in the reviewed literature, the expected mass spectrum can be predicted. The molecular weight of this compound is 222.08 g/mol . Due to the presence of a single bromine atom, the mass spectrum is expected to show two characteristic molecular ion peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M) and one for the isotope ⁸¹Br (M+2). Mass spectrometry data obtained via electrospray ionization (ESI), a softer ionization technique often used with liquid chromatography, shows protonated molecular ion peaks ([M+H]⁺) at m/z 222 and 224, confirming the molecular weight and isotopic distribution characteristic of a monobrominated compound. chemicalbook.com

Table 1: Expected GC-MS Molecular Ion Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08
Expected M+ Peak (⁷⁹Br) ~221 m/z
Expected M+2 Peak (⁸¹Br) ~223 m/z
[M+H]⁺ (ESI-MS) 222, 224 m/z chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would reveal characteristic peaks for the aromatic quinoline (B57606) ring system and the methyl and bromo substituents.

Specific, experimentally determined IR absorption bands and their assignments for this compound are not available in the reviewed literature. However, a theoretical spectrum would be expected to show absorptions corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and a low-frequency absorption for the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Detailed experimental UV-Vis spectra and specific λmax values for this compound have not been reported in the available scientific and patent literature.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides insights into the photophysical properties of a compound, including its excitation and emission wavelengths.

Data regarding the intrinsic fluorescence properties of this compound are not available in the reviewed literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on crystal system, space group, and unit cell dimensions.

Crystallographic data for this compound, which would provide conclusive information on its solid-state structure, bond lengths, and bond angles, have not been reported in the surveyed literature.

Advanced Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds in a mixture. It is essential for determining the purity of substances like this compound.

While specific chromatograms or detailed retention times for this compound are not provided in the literature, related analytical methods have been described. The analysis of compounds synthesized from this compound has been performed using Liquid Chromatography-Mass Spectrometry (LCMS) systems employing a reverse-phase Waters Atlantis dC18 column. This indicates that reverse-phase HPLC with a C18 stationary phase is a suitable method for the separation and analysis of this compound and related structures. Chiral HPLC has also been employed for the resolution of racemic mixtures of derivative compounds. googleapis.com

Table 2: General HPLC Method Parameters for Quinoline Derivatives

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography
Stationary Phase / Column C18 (e.g., Waters Atlantis dC18)
Mobile Phase Typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, allows for a more efficient separation of compounds. For the analysis of quinoline derivatives, including this compound, UPLC provides a powerful tool for purity assessment, quantitative analysis, and stability studies.

A validated UPLC-PDA (Photodiode Array) method for the determination of halogenated quinoline derivatives has been established, which can be adapted for this compound. nih.gov A typical system would involve an ACQUITY UPLC BEH C18 column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm). nih.gov The separation could be achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 0.1% o-phosphoric acid, in a gradient or isocratic elution mode. nih.gov For instance, a mobile phase composition of acetonitrile and 0.1% o-phosphoric acid (55:45 v/v) with a flow rate of 0.5 mL/min has been successfully used for similar compounds. nih.gov Detection by PDA allows for the acquisition of UV spectra across a range of wavelengths, with a specific wavelength, such as 247 nm, selected for quantification based on the analyte's maximum absorbance. nih.gov The retention time for this compound would be specific to the exact chromatographic conditions employed. This high-resolution technique is crucial for separating the target compound from any impurities, starting materials, or degradation products.

The main advantages of employing UPLC for the analysis of this compound include a significant reduction in analysis time and increased sensitivity. mdpi.com The use of smaller particle size columns leads to sharper and more intense peaks, which improves the limit of detection and limit of quantification. mdpi.com

Table 1: Illustrative UPLC Method Parameters for Analysis of Halogenated Quinoline Derivatives

ParameterValue
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
Mobile Phase Acetonitrile: 0.1% o-phosphoric acid (55:45 v/v)
Flow Rate 0.5 mL/min
Detector Photodiode Array (PDA)
Detection Wavelength 247 nm
Injection Volume 1-5 µL
Column Temperature 25-40 °C

This table is illustrative and based on methods for similar compounds. nih.gov Method optimization would be required for this compound.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry, are instrumental in investigating the redox properties of quinoline derivatives. These techniques provide insights into the electron transfer processes, such as oxidation and reduction potentials, which are crucial for understanding the compound's electronic structure and its potential involvement in redox-sensitive biological or chemical processes. The redox behavior of quinones and their derivatives is of significant interest due to their ability to carry electrons. ibu.edu.ba

The electrochemical analysis of this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and measuring the current response to a varying potential applied to a working electrode. The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation and reduction. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the quinoline ring is expected to influence its redox potentials. The study of quinoline derivatives has shown that their electrochemical behavior is sensitive to the nature and position of substituents on the quinoline core.

Table 2: Expected Electrochemical Data from Cyclic Voltammetry of a Quinoline Derivative

ParameterDescription
Oxidation Potential (Epa) The potential at which the compound loses electrons (oxidation).
Reduction Potential (Epc) The potential at which the compound gains electrons (reduction).
Half-wave Potential (E1/2) The average of the oxidation and reduction potentials, indicating the thermodynamic ease of the redox process.
Peak Current (Ipa, Ipc) The magnitude of the current at the peak potentials, which is related to the concentration of the analyte and the rate of electron transfer.

This table represents the type of data that would be obtained from a cyclic voltammetry experiment.

Potentiometric Studies for Ligand-Metal Interaction Characterization

Potentiometric titration is a highly effective technique for characterizing the interaction between ligands, such as this compound, and metal ions in solution. wikipedia.org This method allows for the determination of the stability constants of the resulting metal complexes, providing quantitative information about the strength of the ligand-metal bond. f-cdn.com The quinoline nitrogen and potentially other donor atoms in substituted quinolines can coordinate with metal ions to form stable complexes.

The experimental setup for a potentiometric study involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, such as NaOH, while monitoring the pH of the solution. jetir.org The titration is typically carried out at a constant temperature and ionic strength to ensure thermodynamic consistency. rjpbcs.com From the resulting titration curves, the proton-ligand stability constants (protonation constants of the ligand) and the metal-ligand stability constants can be calculated using various computational methods, such as the Bjerrum method as modified by Irving and Rossotti. jetir.orgrjpbcs.comcore.ac.uk

Studies on various substituted quinoline derivatives have demonstrated their ability to form stable complexes with a range of transition metal ions. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion, the substituents on the quinoline ring, and the chelate effect. f-cdn.com For this compound, the nitrogen atom of the quinoline ring is the primary coordination site. The presence of the bromo and methyl substituents can influence the basicity of the nitrogen atom and, consequently, the stability of the metal complexes.

Table 3: Types of Stability Constants Determined by Potentiometric Titration

ConstantDescription
Proton-Ligand Stability Constant (pKa) Represents the affinity of the ligand for protons, indicating its basicity.
Stepwise Stability Constant (Kn) The equilibrium constant for the formation of a complex with n ligands in a stepwise manner (e.g., M + L ⇌ ML, K1; ML + L ⇌ ML2, K2).
Overall Stability Constant (βn) The equilibrium constant for the formation of a complex with n ligands from the free metal ion and ligand (e.g., M + 2L ⇌ ML2, β2 = K1 * K2).

This table outlines the key parameters obtained from potentiometric studies of ligand-metal interactions.

Computational and Theoretical Investigations of 8 Bromo 5 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations provide a detailed understanding of how substituents affect the molecule's electronic distribution. The introduction of a bromine atom at the 8-position and a methyl group at the 5-position on the quinoline ring modifies the charge distribution across the molecule. researchgate.net

DFT studies focus on key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining the chemical reactivity and kinetic stability of a compound. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com For substituted quinolines, these calculations can reveal how the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group influence the electronic properties and reactivity of the core quinoline scaffold. tandfonline.comresearchgate.net

Table 1: Key Electronic Parameters from DFT Calculations for Substituted Quinolines

ParameterDescriptionSignificance for 8-Bromo-5-methylquinoline
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Indicates the molecule's susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Indicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO GapThe energy difference between HOMO and LUMO. tandfonline.comA primary indicator of chemical reactivity and kinetic stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic reactions.Identifies reactive sites on the this compound structure.

Before calculating other properties, the molecular structure of this compound must be optimized to find its most stable conformation (lowest energy state). dergipark.org.tr This is typically achieved using DFT methods, such as B3LYP, with a specific basis set like 6-31G(d,p). researchgate.net The optimization process adjusts bond lengths, bond angles, and dihedral angles until a local energy minimum on the potential energy surface is located. tandfonline.com

Following geometry optimization, vibrational frequency analysis is performed. stackexchange.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the compound's infrared and Raman spectra. A stable structure at a local minimum will have no imaginary frequencies. dergipark.org.trstackexchange.com The presence of an imaginary frequency indicates that the structure is a saddle point (a transition state) rather than a stable conformation. stackexchange.com The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the interactions of a molecule with biological targets and to assess its conformational stability over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For quinoline derivatives, which are known to possess a wide range of pharmacological activities, docking studies can identify potential biological targets and elucidate binding mechanisms. nih.govnih.gov In a typical docking study involving a compound like this compound, the molecule would be docked into the active site of a target protein, such as an enzyme or receptor.

The results are evaluated based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov A lower binding energy score indicates a more favorable and stable interaction. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov Such studies on related quinoline compounds have shown potent inhibitory activity against targets like HIV reverse transcriptase. nih.gov

Table 2: Illustrative Molecular Docking Data for Quinoline Derivatives

Target ProteinQuinoline CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesReference
HIV Reverse Transcriptase (4I2P)Chloro-substituted quinoline-10.67LYS 101, TRP 229 nih.gov
α-Amylase (6OCN)Phenylhydrazono phenoxyquinolineHigh negative affinityNot specified nih.gov
Sphingosine Kinase 1 (SphK1)Pyrrolidine quinoline-5,8-dione-82.7Ala360, His397 mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. biorxiv.org Following a molecular docking study, an MD simulation can be run to assess the stability of the predicted ligand-protein complex. nih.govresearchgate.net The simulation tracks the movements and interactions of all atoms in the system over a set period (e.g., nanoseconds), providing a view of the conformational stability of the binding. researchgate.net

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov These simulations are crucial for validating docking results and confirming that the predicted interactions are maintained in a dynamic, solvated environment. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models use calculated molecular descriptors to predict the activity of new or untested compounds. dergipark.org.tr

For a molecule like this compound, various descriptors can be calculated using quantum chemical methods. These fall into several categories, including electronic (e.g., HOMO/LUMO energies, dipole moment), hydrophobic (e.g., LogP), and topological descriptors. dergipark.org.tr A QSAR model is then developed using statistical methods, such as multiple linear regression, to correlate these descriptors with experimentally determined biological activities (e.g., IC50 values) of a set of related quinoline compounds. dergipark.org.tr A robust QSAR model can then be used to predict the biological activity of this compound, guiding its synthesis and experimental testing for specific applications, such as in drug discovery. rsc.org

Table 3: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, ElectronegativityDescribes the electronic aspects of molecule-target interaction. dergipark.org.tr
HydrophobicLogP (Octanol-water partition coefficient)Relates to the compound's ability to cross cell membranes. dergipark.org.tr
Steric/TopologicalMolecular weight, Molecular volume, Surface areaDescribes the size and shape of the molecule, which influences binding. dergipark.org.tr
Global ReactivityHardness, Softness, Electrophilicity indexIndicates the overall reactivity of the molecule. dergipark.org.tr

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode significant information about the topology, geometry, and electronic properties of a molecule. dergipark.org.tr These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. dergipark.org.tr For this compound and its analogs, these are typically calculated using quantum mechanical methods like Density Functional Theory (DFT). dergipark.org.trresearchgate.net

Key computed descriptors for this compound and related structures include:

Physicochemical Properties : Basic properties such as molecular formula and molecular weight are foundational. sigmaaldrich.comuni.lu

Topological Descriptors : These describe the connectivity of atoms in the molecule. The SMILES string and InChI key are standard identifiers that represent the molecular structure. sigmaaldrich.comuni.lu

Electronic Descriptors : Properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial. dergipark.org.trresearchgate.net The HOMO-LUMO energy gap, for instance, is an indicator of molecular reactivity and stability. researchgate.net

Quantum Chemical Descriptors : Parameters such as ionization potential, electron affinity, electronegativity, and molecular hardness are derived from electronic structure calculations and help in understanding the molecule's reactivity. dergipark.org.tr

3D Descriptors : Properties like predicted collision cross-section values provide information about the molecule's shape and size in the gas phase. uni.lu For analogs, descriptors like the number of hydrogen bond donors and acceptors and the count of rotatable bonds are important for predicting interactions with biological targets. nih.gov

Correlation with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the variation in the biological activity of a series of compounds with changes in their molecular descriptors. dergipark.org.tr These models are essential tools in drug design for predicting the activity of novel compounds and optimizing lead structures. mdpi.com

For quinoline derivatives, QSAR studies have been successfully employed to understand their multifaceted biological activities, including antimalarial, anticancer, and anti-inflammatory properties. dergipark.org.trnih.gov The development of robust 2D and 3D-QSAR models relies on a database of compounds with known activities against a specific target. nih.gov The predictive power of these models is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), where values of q² > 0.5 and r² > 0.7 are generally considered robust. mdpi.comnih.govresearchgate.net

Key findings from QSAR studies on related quinoline compounds include:

Influence of Substituents : The nature and position of substituents on the quinoline ring are critical for biological activity. For example, in a study on antimalarial quinolines, the presence of a halogen atom at position 7 was found to be favorable for inhibitory activity against Plasmodium falciparum. nih.gov

Correlation with Electronic Properties : In a study of 5,8-quinolinequinone derivatives, a high dipole moment was correlated with significant anti-proliferative activity. dergipark.org.tr This suggests that the electronic distribution within the molecule is a key determinant of its biological function.

Model-Guided Design : QSAR models provide contour maps that visualize which regions of a molecule should be modified to enhance activity. nih.gov For instance, a 3D-QSAR model might indicate that bulky substituents are favored in one area while hydrophilic groups are preferred in another to improve binding to a biological target. nih.gov

These studies demonstrate how computational models can quantify the relationship between the structure of a quinoline derivative and its biological effect, thereby guiding the rational design of more potent analogs. dergipark.org.trmdpi.com

Prediction of Pharmacokinetic and ADMET Properties (Computational)

A significant cause of failure for new chemical entities in drug development is poor pharmacokinetic properties. mdpi.com Computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles. mdpi.comacs.org

Web-based tools and specialized software are used to calculate a range of ADMET-related descriptors. nih.gov While specific ADMET data for this compound is not available, the process for related compounds involves evaluating several key parameters:

Drug-Likeness Rules : Compounds are often evaluated against established rules like Lipinski's "Rule of Five," which suggests that orally bioavailable drugs generally have a molecular weight ≤500, a logP ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. nih.gov

Absorption : Parameters predicting human intestinal absorption and skin permeability are calculated. mdpi.com

Metabolism : A crucial prediction is whether the compound is a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. mdpi.com

Toxicity : Potential toxicity risks, such as carcinogenicity and hepatotoxicity, can be predicted based on structural alerts.

This in silico profiling allows researchers to prioritize compounds with favorable ADMET characteristics for further synthesis and experimental testing. acs.orgnih.gov

In Silico Design and Virtual Screening of this compound Analogs

In silico design and virtual screening are powerful computational strategies used to identify promising new molecules from large virtual libraries. acs.orgnih.gov Starting with a core scaffold like this compound, these methods allow for the exploration of vast chemical space to find analogs with potentially improved activity against a specific biological target. researchgate.net

The typical workflow involves several stages:

Library Generation : A virtual library of analogs is created by computationally adding various functional groups and substituents to the this compound core.

Virtual Screening : This library is then screened using various computational techniques. A common approach is molecular docking, where each analog is computationally "docked" into the binding site of a target protein (e.g., an enzyme or receptor). acs.orgresearchgate.net The docking scores provide an estimate of the binding affinity, and compounds with the best scores are selected as hits. acs.org

Pharmacophore Modeling : Another approach involves building a pharmacophore model, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model is then used to rapidly screen libraries for compounds that match the pharmacophore. nih.gov

Hit Optimization : The initial hits from virtual screening can be further optimized using QSAR models and molecular dynamics (MD) simulations. researchgate.net MD simulations provide insights into the stability of the ligand-protein complex over time. acs.org

This process has been successfully applied to quinoline derivatives to discover inhibitors for various targets, including enzymes implicated in cancer and infectious diseases. nih.govresearchgate.net For example, new quinoline derivatives have been designed and validated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer by docking them against both wild-type and mutated forms of the enzyme. researchgate.net

Computational Approaches for Reaction Mechanism Elucidation and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netacs.org By modeling the reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and transition states, providing a deeper understanding of reaction feasibility, selectivity, and the role of catalysts. acs.orgacs.org

For reactions involving 8-methylquinoline (B175542) (the parent structure of this compound) and its derivatives, computational studies have provided key insights:

C-H Activation : DFT calculations have been used to investigate the mechanism of metal-catalyzed C-H activation of the methyl group in 8-methylquinoline. researchgate.netacs.org These studies can clarify the role of the catalyst (e.g., Rh(III) or Mn(I)) and additives, helping to rationalize experimental observations and design more efficient catalytic systems. researchgate.netacs.org

Reaction Pathway Analysis : Computational models can map out the entire sequence of elementary steps in a reaction, such as N-H activation, C-H activation, migratory insertion, and reductive elimination in catalytic cycles. acs.org For example, DFT calculations helped elucidate the mechanism of a Cornforth-type rearrangement, showing it proceeds through a diazo intermediate. acs.org

Catalyst-Free Reactions : Computational methods can also explain how reactions proceed without a catalyst. A study on the synthesis of pyrrolo[1,2-a]quinolines from 2-methylquinolines demonstrated a dehydration/[3+2] cycloaddition pathway, offering an environmentally benign synthetic route. acs.org

These theoretical investigations are not merely academic; they provide predictive power to guide the development of new synthetic methods, optimize reaction conditions, and design novel catalysts with improved activity and selectivity. acs.org

Research Applications and Mechanistic Studies of 8 Bromo 5 Methylquinoline

Medicinal Chemistry Applications (Mechanistic Focus)

The investigation of 8-bromo-5-methylquinoline and its analogues in medicinal chemistry is primarily centered on understanding how structural modifications influence interactions with biological targets. This mechanistic focus is crucial for the rational design of new therapeutic agents.

Role as a Pharmacological Scaffold

The this compound framework serves as a versatile pharmacological scaffold, a core molecular structure upon which a variety of functional groups can be built to create a library of potential drug candidates. The quinoline (B57606) nucleus itself is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. rsc.org Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

The quinoline-5,8-dione nucleus, a structure closely related to and sometimes synthesized from bromo-methylquinoline precursors, is a vital component of naturally occurring antitumor antibiotics like Streptonigrin. ripublication.com The presence of bromine and methyl groups on the quinoline ring, as seen in this compound, enhances the potential for developing new pharmaceuticals by modifying properties like binding affinity and metabolic stability. evitachem.com For instance, derivatives such as Methyl 5-bromo-8-methylquinoline-7-carboxylate are used as foundational structures for developing new pharmaceuticals due to their inherent biological activity. evitachem.com The strategic functionalization of the quinoline ring with bromomethyl groups is seen as a way to facilitate the synthesis of more complex molecules with targeted biological activities. ontosight.ai

Mechanisms of Biological Activity

The therapeutic potential of compounds derived from the this compound scaffold is underpinned by their ability to interact with and modulate specific biological molecules and pathways. Research has focused on several key mechanisms, including enzyme inhibition, pathway modulation, and direct interaction with nucleic acids.

The inhibition of enzymes crucial for pathogen survival or cancer cell proliferation is a primary mechanism of action for many quinoline-based compounds.

DNA Gyrase and Topoisomerase II: These enzymes are essential for managing DNA topology during replication and transcription, making them excellent targets for antibacterial and anticancer drugs. Mechanistic studies have shown that certain bromo-quinoline derivatives exhibit promising inhibitory activity against both Topoisomerase II and DNA gyrase. researchgate.net For example, a pyrano[3,2-c]quinoline derivative containing a bromine atom showed significant inhibition against these enzymes. researchgate.net Similarly, quinoline-5,8-dione derivatives have been developed as inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), an enzyme that repairs topoisomerase II-mediated DNA damage. nih.gov Further studies on pyrazolo[4,3-f]quinoline derivatives demonstrated that specific compounds could inhibit topoisomerase I and IIα activity, with some showing an inhibition pattern equivalent to the standard drug etoposide. nih.gov

Compound Class/DerivativeTarget EnzymeIC₅₀ / ActivitySource
Bromo-pyrano[3,2-c]quinoline derivativeDNA Gyrase40.76 µM researchgate.net
Bromo-pyrano[3,2-c]quinoline derivativeTopoisomerase II45.19 µM researchgate.net
Pyrazolo[4,3-f]quinoline (Compound 2E)Topoisomerase IIαEquivalent to Etoposide at 100 µM nih.gov
FuroquinolinedionesTDP2 (Topoisomerase II-related)IC₅₀ values in the low micromolar range nih.gov

Kinase Inhibition (Sphingosine Kinase): Sphingosine kinases (SphK), particularly SphK1 and SphK2, are lipid kinases that play a critical role in cancer cell proliferation, survival, and growth. nih.gov Their overexpression is linked to various cancers. nih.gov Research has identified quinoline-5,8-diones, synthesized from precursors like 7-bromo-2-methylquinoline-5,8-dione, as a new class of SphK inhibitors. nih.govmdpi.com A screening of these derivatives at a 10 µM concentration demonstrated significant inhibition of both SphK1 and SphK2, with some analogues showing dual activity while others exhibited selectivity for one isoform over the other. nih.gov

Quinoline-5,8-dione DerivativeSphK1 Inhibition (%)SphK2 Inhibition (%)Source
para-F analogue (6)≥ 54%≥ 56% nih.gov
para-CN analogue (7)≥ 54%≥ 56% nih.gov
para-Methoxy analogue (4)Selective for SphK1Lower potency nih.gov
Dichloro-analogue (8)26%Lower potency nih.gov

Cytochrome P450: The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. The ability to inhibit these enzymes can alter the pharmacokinetics of co-administered drugs. Studies on 7-bromo-2-chloro-8-methylquinoline, a closely related analogue, have shown that it can act as an inhibitor of cytochrome P450 enzymes. smolecule.com

Beyond single-enzyme inhibition, quinoline derivatives can modulate complex cellular signaling pathways.

Oncogenic Pathways: Analogues of lavendamycin, which are based on the quinoline-5,8-dione structure, have been shown to be particularly active against K-ras transformed cells. nih.gov This suggests that these compounds can interfere with pathways driven by specific oncogenes, offering a potential strategy for targeted cancer therapy. nih.gov

Immune Signaling Pathways: 5-Bromo-8-methylquinoline has been used as a starting material in the synthesis of compounds designed to modulate Toll-like receptors (TLRs), specifically TLR7 and TLR8. googleapis.com These receptors are key components of the innate immune system, and their modulation can influence immune responses in various diseases. googleapis.com The ability of quinoline derivatives to interact with such pathways highlights their potential in treating autoimmune and inflammatory disorders. googleapis.comresearchgate.net

Direct interaction with DNA is another well-established mechanism for the biological activity of quinoline compounds.

DNA Binding: Studies on bisquinoline derivatives linked by an ethylenediamine (B42938) chain, such as N,N'-bis(8-quinolylmethyl)ethylenediamine (8-BQME), have provided insight into DNA binding modes. pharm.or.jp These compounds bind to DNA more strongly than their 2-quinolyl counterparts, with evidence suggesting a combination of minor groove binding and intercalation. pharm.or.jp The 8-quinolyl moiety was found to be significantly more effective for DNA binding than the 2-quinolyl substituent. pharm.or.jp

DNA Cleavage: The ability to cleave DNA is a potent mechanism for inducing cell death in cancer cells. Metal complexes of Schiff bases derived from substituted quinolines have been studied for their DNA cleavage activity. nih.gov For instance, complexes formed with a ligand derived from 7-formyl-8-hydroxy-2-methylquinoline and 5-bromo-3-hydrazonoindolin-2-one were evaluated using agarose (B213101) gel electrophoresis, which confirmed their ability to cleave DNA. nih.gov This activity is often a key component of the anticancer properties of such compounds. evitachem.com

The this compound scaffold is also utilized in the development of ligands for specific receptor targets. As mentioned previously, derivatives have been synthesized to act as antagonists for TLR7 and TLR8 receptors. googleapis.com Such research involves receptor binding assays to determine the affinity and selectivity of these novel compounds. The development of such receptor-specific molecules is crucial for creating targeted therapies with potentially fewer side effects. evitachem.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological response of a lead compound. For quinoline derivatives, SAR analyses have revealed how the nature and position of substituents on the heterocyclic ring system dictate the compound's efficacy and interaction with biological targets. frontiersin.org

The position of the bromine atom is crucial. For instance, studies on different bromo-quinoline derivatives have shown that a substituent's location can dramatically alter the compound's potency; in one case, a 4-Bromo derivative was found to be more active than a 2-Bromo derivative. frontiersin.org Halogenation, particularly at strategic positions, is known to modify electronic properties, lipophilicity, and the ability to bind to target molecules. smolecule.com The bromine atom on this compound is positioned on the benzene (B151609) ring portion of the quinoline scaffold. mdpi.comuni.lu This placement can influence interactions with biological targets through halogen bonding and by altering the electron distribution of the aromatic system.

The methyl group at the C-5 position also plays a defining role. mdpi.com The steric and electronic effects of the methyl group can influence the compound's conformation and its fit within a biological receptor or enzyme active site. cymitquimica.com The synthesis of this compound itself starts from 2-bromo-5-methylaniline (B1276313), highlighting the directed placement of these groups to achieve a specific chemical architecture for biological investigation. mdpi.comresearchgate.net

The bioactivity of this compound is governed by the interplay of steric and electronic effects imparted by its substituents. cymitquimica.com

Electronic Effects: Halogens like bromine are electron-withdrawing groups, which can significantly alter the electron density of the quinoline ring. nih.gov This influences the molecule's reactivity and its ability to participate in crucial interactions like hydrogen bonding or π-π stacking with biological macromolecules. The presence of halogens can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. smolecule.comcymitquimica.com Conversely, electron-donating groups can also enhance activity in certain contexts; for example, an electron-donating methoxy (B1213986) group was found to increase antimalarial activity in one quinoline-imidazole hybrid series. rsc.org

Steric Effects: The methyl group introduces steric bulk at the C-5 position. cymitquimica.com This can be a critical factor for selectivity, as it may promote favorable binding to a specific target while preventing interaction with others, thereby reducing off-target effects. However, steric hindrance can also be detrimental. In one study, the introduction of a methyl group was found to increase the half-maximal effective concentration (EC50) of a compound, suggesting a negative steric effect. nih.gov The combination of the bromo and methyl groups in this compound presents a unique profile of size, shape, and electronic distribution that is explored in various biological assays.

Investigation of Anti-cancer Mechanisms

Quinoline derivatives are a well-established class of compounds in anticancer research, known to act through various mechanisms. arabjchem.orgresearchgate.net These mechanisms include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways that are often dysregulated in cancer. arabjchem.orgresearchgate.net

Research into related substituted quinolines suggests that this compound could potentially exert anticancer effects by targeting crucial cellular pathways. One of the most significant pathways in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. bio-connect.nl Aberrant activation of this pathway is a hallmark of many human cancers. nih.gov Certain quinoline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov For example, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, a compound with a similar substitution pattern, has been shown to induce apoptosis in colorectal cancer cell lines by modulating the PI3K/AKT/mTOR pathway. Other quinoline compounds have also been found to disrupt this signaling cascade, leading to the downregulation of key biomarkers like phosphorylated Akt (phos-Akt) and phosphorylated S6 ribosomal protein. nih.gov Given these precedents, it is plausible that this compound could be investigated for similar inhibitory activities against cancer-related signaling pathways.

The table below summarizes findings for related quinoline derivatives and their observed anti-cancer activities.

Compound/Derivative ClassCancer Cell Line(s)Observed Mechanism/Activity
4-Acrylamido-Quinolines PC3 (Prostate), HCT116 (Colorectal)Potent PI3K/mTOR dual inhibitors; downregulation of phos-Akt and phos-S6. nih.gov
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile HCT116, Caco-2 (Colorectal)Induction of apoptosis via PI3K/AKT/mTOR pathway.
General Quinoline Derivatives VariousInhibition of cancer cell proliferation and induction of apoptosis.

Research into Anti-microbial and Anti-viral Action

The quinoline core is present in several established antimicrobial drugs, and research continues to explore new derivatives for their potential against a range of pathogens. rsc.orgsmolecule.com Halogenated quinolines, in particular, have shown promise in this area. smolecule.com

Anti-microbial Research: Studies on various quinoline derivatives have demonstrated significant antibacterial activity. For instance, some halogenated quinolines are effective against methicillin-resistant Staphylococcus epidermidis (MRSE). smolecule.com The mechanism often involves interference with essential microbial functions, such as DNA replication or cell wall synthesis. smolecule.com The bromination of quinolin-4-ones has been explored as a strategy to develop new agents that can affect the quorum sensing processes of bacterial communities, which is a key factor in bacterial virulence and biofilm formation. nuph.edu.ua Derivatives of 8-hydroxyquinoline (B1678124) have shown antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae.

Anti-viral Research: The antiviral potential of quinoline derivatives is also an active area of investigation. nih.gov Research has explored their efficacy against a variety of viruses, including HIV and influenza. nih.gov The mechanisms can involve inhibiting viral enzymes or interfering with the viral replication cycle. nih.gov For example, a flavone (B191248) derivative, 8-bromobaicalein, was found to inhibit the replication of the chikungunya virus, with its predicted molecular target being the viral nsP1 methyltransferase. nih.gov This highlights how bromo-substituted heterocyclic compounds can serve as leads for developing new antiviral drugs.

Studies on Anti-inflammatory and Anti-malarial Properties

The versatile quinoline scaffold has also been a source of anti-inflammatory and anti-malarial agents. smolecule.comontosight.ai

Anti-inflammatory Properties: Several quinoline derivatives have been investigated for their potential to treat inflammatory diseases. evitachem.com The anti-inflammatory action may stem from the inhibition of inflammatory pathways or mediators within the body. The general biological activity of the quinoline class includes anti-inflammatory effects, making this compound a candidate for such studies. smolecule.com

Anti-malarial Properties: Quinoline-based compounds are historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being prime examples. researchgate.net Research continues to explore new quinoline derivatives to overcome drug resistance. rsc.org The biological activity of quinoline derivatives has been explored for antimalarial applications, and the specific substitution pattern on the quinoline ring is critical for efficacy. smolecule.comcymitquimica.com For example, SAR studies have shown that the presence and position of electron-donating or electron-withdrawing groups can greatly affect antimalarial potency. rsc.org

Chemical Probe Development for Biological Imaging and Process Tracking

Beyond direct therapeutic applications, substituted quinolines are valuable tools in chemical biology. They can be developed into chemical probes for biological imaging and tracking cellular processes.

The synthesis of this compound has been undertaken as part of efforts to create fluorescent sensors for biological applications. mdpi.comresearchgate.net The strategy involves functionalizing the quinoline core to create reporter compounds that can detect specific molecules, such as cell surface saccharides. mdpi.com The bromo group at the C-8 position is particularly useful as it provides a reactive handle for palladium-catalyzed coupling reactions, allowing the quinoline to be tethered to other molecular components to build a sensor. mdpi.comresearchgate.net For example, the ultimate goal of one synthetic route starting with this compound was to construct a fluorescent diboronic acid sensor that responds to saccharide binding with a significant change in fluorescence intensity. mdpi.com This demonstrates the role of this compound as a key building block in the development of sophisticated tools for biological research.

Advanced Materials Science Applications

This compound is recognized as a valuable intermediate and building block in the field of materials science. researchgate.net Its rigid, aromatic structure combined with the reactive bromo substituent allows for its incorporation into a variety of advanced materials, enabling the fine-tuning of their chemical and physical properties.

Brominated quinoline derivatives are key components in the synthesis of materials for organic electronics, most notably for Organic Light-Emitting Diodes (OLEDs). tandfonline.com The quinoline moiety itself is an effective electron-transporting group, and the strategic placement of substituents like the bromo and methyl groups in this compound allows for the modulation of these electronic properties. tandfonline.com This compound serves as a foundational building block for more complex molecules used in OLEDs, where its derivatives can influence the optoelectronic characteristics of the final device. researchgate.net The functionalization of the quinoline core is a critical strategy for developing new materials with tailored energy levels (HOMO/LUMO) and charge transport capabilities, which are essential for efficient and stable OLED performance. researchgate.netdntb.gov.ua

In polymer chemistry, this compound is identified as a material building block, suggesting its use as a monomer or a precursor to monomers for the synthesis of specialized polymers. researchgate.net The bromine atom provides a reactive site for polymerization reactions, such as cross-coupling, allowing the quinoline unit to be integrated into a polymer backbone. This incorporation can bestow the resulting polymer with enhanced thermal stability, specific optical properties, or other desirable functionalities derived from the quinoline ring system. tandfonline.com For instance, quinoline derivatives have been used to synthesize novel polybenzoxazines, a class of high-performance polymers. tandfonline.com

Quinoline derivatives have demonstrated significant potential in the development of advanced coatings, particularly for corrosion protection. researchgate.netbohrium.com Research has shown that these compounds can be integrated into polymer matrices to create highly effective anticorrosive coatings for metals like mild steel. tandfonline.comrsc.org The mechanism of protection involves the adsorption of the quinoline molecules onto the metal surface, forming a durable protective film that inhibits the corrosion process. researchgate.netrsc.org The high electron density of the quinoline ring system, along with its heteroatoms, facilitates strong bonding to the metal surface. researchgate.netresearchgate.net Derivatives based on 8-hydroxyquinoline, a related compound, are especially noted for their ability to form stable chelating complexes with metal atoms, further enhancing their protective capabilities. researchgate.net

A summary of research findings on quinoline derivatives in coating technologies is presented below.

Application AreaQuinoline Derivative TypeFunctionKey Findings
Corrosion Inhibition General Quinoline DerivativesAdsorption on metal surfaces to form a protective film. researchgate.netrsc.orgThey act as mixed-type inhibitors, are effective in acidic media, and their efficiency is related to their electronic structure. researchgate.netrsc.org
Hydrophobic Coatings Quinoline-based PolybenzoxazinesCoated on cotton fabrics to create water-repellent surfaces. tandfonline.comSuccessfully improves the hydrophobic properties of the material, useful for applications like oil-water separation. tandfonline.com
Anticorrosive Coatings Quinoline-based PolybenzoxazinesCoated on mild steel to prevent corrosion. tandfonline.comImpedance tests confirmed that the coatings are effective corrosion inhibitors, suitable for marine applications. tandfonline.com

The utility of quinoline derivatives extends to the field of nanotechnology, where they serve as valuable synthons for creating nano- and meso-structures with tailored electronic and photonic functions. rsc.org A key application is their use as "anchoring ligands" in the functionalization of nanoparticle systems. For example, pyridyl-quinoline derivatives have been synthesized to act as ligands that attach dye molecules to the surface of semiconductor nanoparticles (e.g., TiO₂) in dye-sensitized solar cells (DSSCs). acs.org In this context, the quinoline portion of the molecule plays a crucial role in the ligand's structure and electronic properties, which in turn influences the performance of the solar cell. acs.org While many studies focus on using nanoparticles to catalyze the synthesis of quinolines, the use of quinolines as ligands to build and functionalize nanomaterials is a significant area of research. rsc.orgnih.govsigmaaldrich.com

The electronic and optical properties of materials derived from quinolines are a major focus of research. The position of substituents on the quinoline ring significantly affects the molecule's electronic distribution and, consequently, its material properties. tandfonline.com The bromine atom in this compound is an electron-withdrawing group, which influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net

Studies on related zinc-quinoline complexes have provided insight into the typical properties of this class of materials. dntb.gov.ua These investigations often involve both experimental measurements and theoretical calculations to understand their characteristics.

Below is a table summarizing the types of properties investigated in quinoline-based materials.

PropertyMethod of InvestigationRelevance to Advanced Materials
UV-visible Absorption Absorption SpectroscopyDetermines the wavelengths of light the material absorbs, crucial for optical and optoelectronic devices. dntb.gov.ua
Photoluminescence Fluorescence SpectroscopyMeasures the material's ability to emit light after absorption, a key characteristic for OLEDs and sensors. dntb.gov.ua
HOMO/LUMO Energy Levels Density Functional Theory (DFT) Calculations, Cyclic VoltammetryDictates the material's electron-donating/accepting ability and is fundamental to designing charge transport layers in electronic devices. dntb.gov.ua
Electron Mobility Transient ElectroluminescenceMeasures how quickly electrons can move through the material, a critical parameter for the performance of transistors and OLEDs. dntb.gov.ua
Electrochemical Behavior Cyclic VoltammetryReveals the oxidation and reduction potentials, providing insight into the material's stability and suitability for electronic applications. rsc.org

These studies demonstrate that by modifying the quinoline core, such as in this compound, researchers can engineer materials with specific electronic and optical properties for a wide range of applications. dntb.gov.uarsc.orgnih.gov

Agrochemical Research Applications

The quinoline scaffold is a privileged structure in agrochemical research due to the wide spectrum of biological activities exhibited by its derivatives. rsc.orgacs.org These compounds are investigated for their potential use as pesticides and insecticides. Related compounds like 5-methylquinoline (B1294701) are known to be used as precursors in the production of various agrochemicals, where their chemical properties are leveraged to enhance the efficacy of the final product. As a substituted quinoline, this compound serves as an important building block for synthesizing new potential agrochemical agents. The general class of quinoline derivatives is recognized for its role as agrochemical bioregulators, highlighting the importance of this chemical family in developing new solutions for agriculture.

Synthesis of Novel Herbicides and Pesticides

The chemical scaffold of this compound serves as a crucial building block in the synthesis of more complex molecules designed for agrochemical applications, particularly as insecticides. Research detailed in patent literature demonstrates its role as a key intermediate in the creation of novel isoxazoline-based insecticidal compounds.

The synthesis of this compound for this purpose is achieved through a Skraup-type reaction. A European patent outlines a specific preparatory method where 5-Bromo-2-methylaniline is reacted with glycerol (B35011) and an oxidizing agent, nitrobenzene (B124822), in a strong acid medium. epo.org This reaction constructs the quinoline ring system onto the existing substituted benzene ring.

Table 1: Synthesis of this compound for Insecticide Development

Reactants Reagents/Conditions Product Application Source
5-Bromo-2-methylaniline Glycerol, Nitrobenzene, 75% Sulfuric Acid This compound Intermediate for Insecticidal Compounds epo.org

The resulting this compound is then utilized in subsequent steps to build the final pesticidal molecule. epo.org This highlights the compound's utility not as a direct-use pesticide, but as an essential precursor in the synthetic pathway toward creating new crop protection agents.

Environmental Research Applications

Environmental research applications involving this compound are primarily focused on the development of greener and more sustainable chemical manufacturing processes. The quinoline core, present in this compound, is a feature in numerous industrial and pharmaceutical chemicals, making its synthesis a target for environmental optimization. benthamdirect.com Research has shifted from traditional synthesis methods, which often involve hazardous reagents, high temperatures, and significant solvent waste, towards more ecologically sound alternatives. nih.gov

The pursuit of sustainability in chemical synthesis has led to the development of novel methods that reduce environmental impact. These green chemistry approaches are applicable to the synthesis of quinoline derivatives like this compound and focus on minimizing waste, energy consumption, and the use of toxic substances. benthamdirect.com

One significant advancement is the use of mechanochemistry, specifically ball milling, for C-H functionalization of 8-methylquinolines. researchgate.net A 2024 study reported a highly regioselective rhodium(III)-catalyzed methylation of 8-methylquinolines that is often solvent-free or uses minimal solvent (a technique known as liquid-assisted grinding). researchgate.net This method operates at ambient temperature without external heating and significantly cuts down reaction times compared to conventional solvent-based protocols, which may require high temperatures (e.g., 100°C) and long durations (24–48 hours). researchgate.netacs.org

Microwave-assisted synthesis is another key green technique. benthamdirect.com Applying microwave irradiation can dramatically shorten reaction times and, in some cases, improve yields for the synthesis of quinoline derivatives. nih.gov These methods represent a more energy-efficient and rapid alternative to conventional heating. researchgate.net

Table 2: Comparison of Synthesis Methods for Quinoline Derivatives

Method Key Features Advantages over Conventional Methods Source(s)
Mechanochemistry (Ball Milling) Solvent-free or minimal solvent (liquid-assisted grinding); No external heating required. Reduced reaction time, avoids toxic solvents, lower energy consumption. researchgate.net
Microwave-Assisted Synthesis Rapid, uniform heating. Significant decrease in reaction times, potential for improved yields, energy efficiency. benthamdirect.comnih.gov

| Catalysis with Green Catalysts | Use of reusable or environmentally benign catalysts (e.g., FeCl₃·6H₂O). | Avoids hazardous acid/base catalysts, potential for reactions in greener solvents like water. | tandfonline.com |

These modern synthetic strategies demonstrate a clear trend towards more sustainable and environmentally responsible production of complex chemical compounds, including those derived from this compound.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Table 1: Impact of AI/ML on Quinoline (B57606) Derivative Research

Research AreaApplication of AI/MLPotential Impact
Drug Discovery Prediction of biological activity, virtual screening, target identification. doaj.orgresearchgate.netAccelerated identification of lead compounds, reduced development time and costs. scispace.com
Synthesis Prediction of reaction outcomes and site selectivity. doaj.orgMore efficient and targeted synthesis of novel derivatives.
Drug Repurposing Analysis of existing drug-target interactions. scispace.comDiscovery of new therapeutic uses for known quinoline compounds.

Scalability and Industrial Feasibility of Synthesis Methods

While numerous methods exist for synthesizing quinoline scaffolds, a significant focus of future research is the development of scalable and industrially viable processes. bohrium.comiipseries.org Traditional methods like the Skraup and Doebner-von Miller syntheses, though historically important, often have limitations in terms of regioselectivity and environmental impact. researchgate.netnih.gov Consequently, there is a growing emphasis on creating cost-effective and environmentally friendly synthetic routes. bohrium.com This includes the use of continuous flow reactors for large-scale production, which can enhance efficiency and yield. The development of one-pot multicomponent reactions (MCRs) is another promising strategy, as they offer high atom economy and the ability to construct complex molecules in a single step. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

Development of Multi-Functional 8-Bromo-5-methylquinoline Hybrids

A burgeoning area of research involves the creation of multi-functional hybrid molecules that incorporate the this compound scaffold. These hybrids are designed to possess multiple properties, such as combined therapeutic and diagnostic capabilities. For example, some quinoline derivatives are being investigated for their dual role as therapeutic agents and fluorescent probes in bioimaging. smolecule.com This multifunctionality opens up new possibilities in areas like chemodynamic therapy for cancer, where the compound can both induce cell death and allow for visualization of the process. smolecule.com

Advanced Characterization Techniques for In Situ Studies

The comprehensive understanding of the properties and reactivity of this compound derivatives relies on the application of advanced characterization techniques. mdpi.com Spectroscopic methods such as NMR, FTIR, and mass spectrometry are fundamental for structural elucidation. mdpi.combohrium.com Furthermore, techniques like X-ray crystallography provide detailed insights into the three-dimensional arrangement of atoms within the molecule. bohrium.com Future research will increasingly employ in situ characterization methods to study reaction mechanisms and transient intermediates in real-time. rsc.org Electrochemical and surface analysis techniques are also crucial for applications in materials science, such as in the development of corrosion inhibitors. bohrium.com

Sustainable and Atom-Economical Synthetic Innovations

In line with the principles of green chemistry, a major thrust in the synthesis of quinoline derivatives is the development of sustainable and atom-economical methods. rsc.orgnih.gov Atom economy focuses on maximizing the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. researchgate.net Researchers are exploring various strategies to achieve this, including the use of greener catalysts, solvent-free reaction conditions, and microwave-assisted organic synthesis (MAOS). bohrium.com Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, allowing for the construction of complex quinoline scaffolds from multiple starting materials in a single, efficient step. nih.govresearchgate.net These innovative approaches not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and simpler purification processes. researchgate.netorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-bromo-5-methylquinoline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound typically involves bromination of 5-methylquinoline precursors. For example, direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) can yield >95% purity . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Adjusting stoichiometric ratios (e.g., brominating agent to substrate) and using catalysts like Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Yield optimization may also involve post-reaction purification via column chromatography or recrystallization with solvents like ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C8, methyl at C5) by analyzing aromatic proton splitting and coupling constants. For instance, deshielding effects from bromine induce distinct downfield shifts (~δ 8.5–9.0 ppm for adjacent protons) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225/227 (Br isotope pattern) and fragmentation patterns indicative of quinoline backbone cleavage.
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate structural motifs.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example, accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify decomposition products like debrominated quinoline derivatives. Storage recommendations include amber vials at –20°C under inert gas (argon) to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. Mulliken charge analysis reveals electron-deficient regions (e.g., C8 due to bromine’s electron-withdrawing effect), making it susceptible to Suzuki-Miyaura coupling. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity with palladium catalysts . Experimental validation via kinetic studies (e.g., varying Pd catalysts: Pd(PPh₃)₄ vs. PdCl₂(dppf)) is recommended.

Q. How can this compound be functionalized to develop fluorescent probes, and what are the key design challenges?

  • Methodological Answer : Functionalization at C8 (bromine substitution) with amide or thiourea groups enables metal ion chelation. For zinc sensing, introduce fluorophores (e.g., dansyl chloride) at the quinoline core. Challenges include avoiding fluorescence quenching via aggregation; this requires optimizing solvent polarity (e.g., DMSO:water ratios) and steric hindrance. Spectrofluorimetric titration (λₑₓ = 350 nm, λₑₘ = 450–600 nm) quantifies binding constants (Kd) and selectivity over competing ions (e.g., Cu²⁺, Fe³⁺) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time). Systematic meta-analysis using PRISMA guidelines can harmonize data . Validate findings via dose-response curves (IC₅₀ comparisons) and mechanistic studies (e.g., apoptosis assays, ROS detection). Structural analogs (e.g., 8-bromo-5-nitroquinoline ) should be tested in parallel to isolate substituent effects.

Q. How do steric and electronic effects of the 5-methyl group influence the regioselectivity of this compound in electrophilic substitutions?

  • Methodological Answer : The methyl group at C5 exerts steric hindrance, directing electrophiles to less hindered positions (e.g., C6 or C7). Electronic effects are secondary but can be probed via Hammett substituent constants (σ values). Experimental comparison with 5-H analogs (e.g., 8-bromoquinoline) using nitration or sulfonation reactions clarifies these effects. Computational NBO analysis quantifies hyperconjugative interactions influencing reactivity .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (PCA, ANOVA) to correlate structural features with activity .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) and publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.